molecular formula C20H23NO2 B1613860 2,3-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898765-53-2

2,3-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No.: B1613860
CAS No.: 898765-53-2
M. Wt: 309.4 g/mol
InChI Key: FTCKMZJERBVIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3’-morpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2. It is a derivative of benzophenone, featuring a morpholinomethyl group and two methyl groups attached to the benzene rings. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with 3-(morpholinomethyl)phenylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dimethyl-3’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,3-Dimethyl-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of coatings, adhesives, and inks due to its photochemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar photochemical properties but lacks the morpholinomethyl and dimethyl groups.

    4-Methylbenzophenone: A derivative with a single methyl group, used in similar applications but with different reactivity.

    3,4-Dimethylbenzophenone: Another derivative with two methyl groups, differing in the position of substitution.

Uniqueness

2,3-Dimethyl-3’-morpholinomethyl benzophenone is unique due to the presence of both morpholinomethyl and dimethyl groups, which enhance its reactivity and specificity in various applications. The morpholinomethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCKMZJERBVIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643086
Record name (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-53-2
Record name (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-3'-morpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.